REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][CH2:7][C:8]#[N:9].C(N(CC)CC)C.[N:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23](SC)=[S:24])[CH:18]=1>CO>[N:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]2[S:24][C:7]([NH2:6])=[CH:8][N:9]=2)[CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.NCC#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
24.15 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(=S)SC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 500 ml round bottom flask equipped with magnetic stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, bleach scrubber, and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
maintained the temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
after which, the solvent was removed under vacuum on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was poured into 500 mLs of water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (4×100 mLs)
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with 100 mLs of water, 100 mLs of saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum on a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
the resulting yellow solid was collected by vacuum filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1SC(=CN1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |